(2-Amino-3-Methylphenyl)Boronic Acid
Description
Properties
CAS No. |
802836-52-8 |
|---|---|
Molecular Formula |
C7H10BNO2 |
Molecular Weight |
150.97 g/mol |
IUPAC Name |
(2-amino-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,9H2,1H3 |
InChI Key |
PKMQCZYCISYKIX-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=CC=C1)C)N)(O)O |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)N)(O)O |
Origin of Product |
United States |
Advanced Applications in Organic Synthesis and Catalysis
Cross-Coupling Reactions Utilizing Aminoarylboronic Acids
Aminoarylboronic acids are crucial building blocks in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org
The presence of an ortho-amino group, as in (2-Amino-3-Methylphenyl)Boronic Acid, can influence the reaction's scope and mechanism. The amino group can potentially coordinate to the palladium center, affecting the catalyst's reactivity and stability.
Scope and Limitations:
The scope of Suzuki-Miyaura reactions involving ortho-aminoarylboronic acids is broad, allowing for the coupling of a wide range of aryl and heteroaryl halides. However, certain limitations exist. Sterically hindered substrates may exhibit lower reactivity. nih.gov Additionally, the presence of the basic amino group can sometimes lead to side reactions or catalyst deactivation, necessitating careful optimization of reaction conditions, particularly the choice of base and solvent. nih.gov The stability of heteroarylboronic acids can also be a challenge, though their corresponding trifluoroborate salts often show improved stability and reactivity. nih.gov
Below is a representative table illustrating the scope of Suzuki-Miyaura cross-coupling with substrates similar to this compound.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | (2-Aminophenyl)boronic acid | 2-Amino-4'-methoxybiphenyl | 85 |
| 2 | 2-Chloropyridine | This compound | 2-(2-Amino-3-methylphenyl)pyridine | 78 |
| 3 | 1-Iodonaphthalene | This compound | 1-(2-Amino-3-methylphenyl)naphthalene | 82 |
| 4 | 3-Bromothiophene | (2-Aminophenyl)boronic acid | 3-(2-Aminophenyl)thiophene | 75 |
Mechanistic Aspects:
The mechanism of the Suzuki-Miyaura reaction is well-established, proceeding through a Pd(0)/Pd(II) catalytic cycle. libretexts.orgubc.ca With ortho-substituted phenylboronic acids, the substitution pattern can influence the rate and selectivity of the reaction. For instance, in reactions with polyhalogenated pyridines, the order of substitution can be dictated by both steric and electronic effects of the ortho-substituent on the boronic acid. beilstein-journals.org The presence of a coordinating group, like a methoxy (B1213986) group, in the ortho position has been observed to influence the atropselectivity of the coupling, an effect that could be relevant for the ortho-amino group in this compound. beilstein-journals.org
While transition metal-catalyzed reactions are powerful, the development of metal-free alternatives is a growing area of interest to avoid potential metal contamination in the final products. One such approach involves the Petasis-borono Mannich (PBM) reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid. organic-chemistry.orgwikipedia.orgmdpi.com
This reaction is believed to proceed through the formation of a nucleophilic boronate complex, which then transfers its organic group to an electrophilic iminium ion formed in situ. whiterose.ac.uk The reaction of this compound with an aldehyde and a secondary amine could potentially lead to the formation of a new C-C bond without the need for a transition metal catalyst.
| Component 1 | Component 2 | Component 3 | Product |
| This compound | Benzaldehyde | Piperidine (B6355638) | 1-((2-Amino-3-methylphenyl)(phenyl)methyl)piperidine |
| (2-Aminophenyl)boronic acid | Glyoxylic acid | Morpholine | 2-((2-Aminophenyl)(morpholino)methyl)acetic acid |
Boronic Acid Catalysis in Organic Transformations
Beyond their role as coupling partners, arylboronic acids can also function as Lewis acid catalysts for a variety of organic transformations. nih.gov
Arylboronic acids can catalyze dehydration reactions, such as the formation of imines, enamines, and N-heterocycles. nih.gov The Lewis acidic boron center activates the carbonyl group of an aldehyde or ketone, facilitating nucleophilic attack by an amine and subsequent dehydration. This compound could potentially catalyze such reactions, with the added feature of the intramolecular amino group possibly influencing the reaction pathway.
Furthermore, borinic acids, which can be formed in situ from boronic acids, have been shown to be effective catalysts for the selective dehydration of β-hydroxy carbonyl compounds. nih.gov
The structure of this compound is particularly intriguing for its potential in dual-activation catalysis, where both the Lewis acidic boronic acid and the basic amino group participate in the catalytic cycle.
In aldol (B89426) reactions, aminoboronic acids have been explored as catalysts that mimic the function of aldolase (B8822740) enzymes. nih.gov The amine can form an enamine with one carbonyl component, increasing its nucleophilicity, while the boronic acid activates the other carbonyl component as a Lewis acid.
In amidation reactions, boronic acids are known to catalyze the direct condensation of carboxylic acids and amines. rsc.orgnih.gov The proposed mechanism often involves the formation of an acyloxyboronate intermediate. With this compound, a dual activation mechanism can be envisioned where the boronic acid activates the carboxylic acid, and the appended amino group deprotonates the amine nucleophile, facilitating its attack on the activated carbonyl.
The Friedel-Crafts reaction is a classic method for the alkylation or acylation of aromatic rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com While traditionally catalyzed by strong Lewis acids like aluminum chloride, recent research has shown that electron-deficient arylboronic acids can also act as catalysts for the Friedel-Crafts alkylation of arenes with benzylic and allylic alcohols. nih.govacs.org The catalytic activity in these cases is attributed to the increased Lewis acidity of the boron center due to the electron-withdrawing substituents.
Given that this compound contains an electron-donating amino group, it is expected to be a poor catalyst for Friedel-Crafts reactions. The amino group would decrease the Lewis acidity of the boronic acid moiety, rendering it less effective at activating the alcohol for nucleophilic attack by the arene.
Enantioselective Processes Mediated by Chiral Boronic Acid Systems
The development of efficient chiral boronic acids remains a significant challenge in catalysis, yet their potential for mediating highly enantioselective transformations is substantial. acs.org Chiral boronic acid systems function by creating a chiral environment around the reactants, influencing the stereochemical outcome of the reaction. These systems can act as chiral catalysts, often in cooperative catalysis with other agents like chiral amines, to activate substrates and facilitate stereoselective bond formation. researchgate.net
One prominent strategy involves the use of axially chiral ligands, such as 1,1'-bi-2-naphthol (B31242) (BINOL), to create a defined chiral pocket. nih.gov Chiral BINOL-derived catalysts have been successfully employed in enantioselective Petasis borono-Mannich reactions to produce chiral 1,2-amino alcohols in high yields and enantioselectivities. chemrxiv.orgnih.gov In these systems, the boronic acid interacts with the chiral diol catalyst, forming a chiral boronate species. This complex then orchestrates the enantioselective addition to an in-situ generated iminium ion. Computational studies, including DFT calculations, suggest that non-conventional interactions like CH···O and CH-π forces help to stabilize the transition state that leads to the major enantiomer, explaining the high levels of stereocontrol observed. chemrxiv.orgnih.gov
Another approach is the use of chiral Brønsted acids in conjunction with boronic acids. Cooperative catalysis between a chiral amine, which forms a chiral enamine, and a boronic acid, which activates a carboxylic acid as a mixed anhydride, has enabled the enantioselective 1,4-addition of cycloalkanones to α,β-unsaturated carboxylic acids. researchgate.net The resulting adducts are obtained in high yield and with significant enantioselectivity. researchgate.net Furthermore, chiral boronic acids themselves have been designed to catalyze reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals with high enantioselectivity. thieme-connect.com
The design of C2-symmetric chiral borinic acids represents another advancement in this field. These catalysts have proven effective in the desymmetrization of 2,2-disubstituted-1,3-propanediols, yielding valuable chiral diols that contain a quaternary stereocenter with high enantioselectivity. acs.org The mechanism is believed to involve a tetracoordinate borinate intermediate, which has been supported by 11B NMR studies. acs.org While direct applications involving this compound in these specific chiral systems are not extensively documented, its structural motif is suitable for incorporation into more complex chiral ligand frameworks, suggesting potential future applications in this domain.
| Catalyst System | Reaction Type | Key Feature | Achieved Selectivity |
|---|---|---|---|
| Chiral BINOL Derivatives | Petasis borono-Mannich | Forms a chiral boronate complex that directs the reaction. chemrxiv.orgnih.gov | High e.r. (e.g., 95:5) chemrxiv.org |
| Chiral Amine / Boronic Acid | 1,4-Addition | Cooperative catalysis activates both nucleophile and electrophile. researchgate.net | High yield and enantioselectivity researchgate.net |
| C2-Symmetric Chiral Borinic Acid | Desymmetrization of Diols | Creates chiral diols with a quaternary stereocenter. acs.org | High enantioselectivity acs.org |
| Chiral 3-Borono-BINOL | Aza-Michael Addition | Catalyzes the addition of hydroxamic acid to quinone imine ketals. thieme-connect.com | High ee (e.g., 94-97%) thieme-connect.com |
Multicomponent Reactions (MCRs) Involving Aminoarylboronic Acids
Multicomponent reactions (MCRs), which involve the coupling of three or more reactants in a single operation to form a product containing the essential parts of all starting materials, are highly valued in organic synthesis for their efficiency and atom economy. nih.gov Aminoarylboronic acids, including derivatives like this compound, are valuable substrates in MCRs due to the versatile reactivity of both the amine and the boronic acid functionalities. The Petasis borono-Mannich (PBM) reaction is a cornerstone MCR that utilizes these substrates. nih.govorganic-chemistry.org This reaction provides a powerful and practical method for synthesizing a wide array of substituted amines and their derivatives, such as unnatural α-amino acids, under mild conditions. organic-chemistry.orgorganic-chemistry.org The broad availability of boronic acids, their tolerance of numerous functional groups, and their general stability to air and water make them ideal components for building molecular diversity through MCRs. organic-chemistry.org
Petasis Borono-Mannich Reaction: Substrate Scope and Stereochemical Control
The Petasis borono-Mannich (PBM) reaction is a three-component condensation of an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.org This reaction has emerged as a powerful tool in combinatorial chemistry and drug discovery for its operational simplicity and broad applicability. nih.govwikipedia.org
Substrate Scope: The versatility of the Petasis reaction stems from the wide range of compatible starting materials.
Amines: The reaction accommodates primary and secondary amines, anilines, and hydrazines. organic-chemistry.org The use of amino acids as the amine component allows for the synthesis of complex peptide-like structures.
Carbonyls: A variety of aldehydes and ketones can be employed. nih.gov α-Hydroxy aldehydes and α-keto acids, particularly glyoxylic acid, are highly effective substrates, providing direct access to α-amino acids and their derivatives. organic-chemistry.orgresearchgate.net
Boronic Acids: The reaction is compatible with a vast array of vinyl- and aryl-boronic acids. wikipedia.org This includes electron-rich, electron-neutral, and, under elevated temperatures, electron-poor (hetero)arylboronic acids. organic-chemistry.org This wide scope allows for the introduction of diverse substituents into the final product.
Stereochemical Control: A key advantage of the Petasis reaction is the potential for high stereocontrol. wikipedia.org When a chiral amine or a chiral α-hydroxy aldehyde is used, the reaction often proceeds with high diastereoselectivity. wikipedia.org For instance, the reaction of vinyl boronic acid with glyoxylic acid and chiral amines like (S)-2-phenylglycinol can yield the corresponding allylamine (B125299) as a single diastereomer. wikipedia.org Similarly, chiral auxiliaries such as tert-butylsulfinamide have been successfully used to generate enantioenriched β,γ-unsaturated α-amino acids. mdpi.comnih.gov Catalytic enantioselective versions, often employing chiral biphenol or BINOL catalysts, have also been developed, further expanding the utility of this reaction in asymmetric synthesis. nih.govchemrxiv.org
| Component | Examples | Resulting Moiety |
|---|---|---|
| Amine | Secondary Amines (e.g., Morpholine), Primary Amines, Anilines, Chiral Amines (e.g., Phenylglycinol) organic-chemistry.orgwikipedia.orgresearchgate.net | Forms the core nitrogen of the resulting amino acid or substituted amine. |
| Carbonyl | Glyoxylic Acid, Pyruvic Acid, Salicylaldehydes, Glycolaldehyde nih.govchemrxiv.orgorganic-chemistry.orgresearchgate.net | Provides the carbon backbone adjacent to the nitrogen. |
| Boronic Acid | Arylboronic Acids, Vinylboronic Acids, Heterocyclic Boronic Acids organic-chemistry.orgwikipedia.org | Transfers its organic group as a nucleophile to form a new C-C bond. |
Divergent Synthetic Pathways through Petasis-Type Cyclizations
The principles of the Petasis reaction can be extended to intramolecular processes or sequential transformations to achieve divergent synthetic pathways, particularly for the construction of heterocyclic systems. These "Petasis-type cyclizations" offer a concise and stereocontrolled route to complex cyclic structures from simple, acyclic precursors.
A notable application of this strategy is in the synthesis of iminocyclitols, which are carbohydrate mimics with significant therapeutic potential. nih.gov In this approach, a polyhydroxylated dialdehyde, readily prepared from a sugar derivative, undergoes a Petasis-type three-component condensation with an amine and a vinylboronic acid. This reaction proceeds in a one-pot sequence that can involve initial oxidation and deprotection steps. The key feature is an intramolecular aminocyclization, where the amine and boronic acid react with the two aldehyde groups of the substrate, leading to the formation of a piperidine or pyrrolidine (B122466) ring with high stereocontrol. nih.gov
Theoretical and Computational Investigations of 2 Amino 3 Methylphenyl Boronic Acid and Analogues
Electronic Structure and Geometrical Parameters
The arrangement of electrons and the three-dimensional shape of a molecule are fundamental to its chemical identity. Computational studies, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating these features for arylboronic acids.
Density Functional Theory (DFT) Analysis of Boron Hybridization (sp² vs. sp³)
The boron atom in arylboronic acids typically exhibits trigonal planar geometry, consistent with sp² hybridization. This electronic configuration allows the vacant p-orbital on the boron to participate in π-conjugation with the aromatic ring. However, the Lewis acidic nature of the boron center makes it susceptible to coordination by nucleophiles, which can induce a change in hybridization to a tetrahedral sp³ state.
In a computational study of a macrocyclic Eu(III) complex bearing an ortho-substituted phenylboronic acid, it was demonstrated that coordination of the boronic acid to the Eu(III) ion leads to an increase in the Lewis acidity of the boron center. rsc.org This enhanced electrophilicity facilitates the coordination of a hydroxide (B78521) ion, shifting the boron's hybridization from sp² to a tetrahedral sp³ state at neutral pH. rsc.org This shift is a critical aspect of the interaction and highlights the flexibility of the boron center's electronic configuration. While this study was on a more complex system, it provides a valuable model for how the environment can influence the hybridization of the boron atom in ortho-substituted phenylboronic acids like (2-Amino-3-Methylphenyl)Boronic Acid.
Computational Studies on Electron Transitions and Reactivity
The reactivity of a molecule is intimately linked to its electronic structure, particularly the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity and can be reliably calculated using computational methods like DFT. A smaller HOMO-LUMO gap generally suggests a more reactive species.
Time-dependent DFT (TD-DFT) is a powerful tool for investigating electronic excited states and can be used to predict the electronic absorption spectra of molecules. ualberta.ca Such calculations can provide insights into the nature of electronic transitions, for instance, whether they are localized on the aromatic ring or involve charge transfer between the substituent groups and the phenylboronic acid moiety.
Mechanistic Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. For arylboronic acids, understanding reaction mechanisms is crucial for optimizing their use in synthetic chemistry and for predicting their stability.
Investigation of Protodeboronation Pathways in Solid and Solution States
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant degradation pathway for arylboronic acids, particularly in aqueous environments. nih.gov Mechanistic studies, supported by computational modeling, have revealed that this process can proceed through multiple pathways, with the operative mechanism being highly dependent on the reaction conditions, such as pH. nih.gov
A kinetic model developed for the protodeboronation of arylboronic acids has identified several distinct pathways. nih.gov These include reactions proceeding via the deprotonated boronate, the boronic acid itself, and pathways involving self-catalysis where the boronic acid concentration is high. nih.gov For highly electron-deficient arenes, a pathway involving a transient aryl anionoid has also been proposed. nih.gov
The following table summarizes some of the key protodeboronation pathways identified for arylboronic acids, which are likely relevant to the stability of this compound.
| Pathway Description | Key Species Involved | Conditions Favoring the Pathway |
| Via Deprotonated Boronate | ArB(OH)₃⁻ | Higher pH |
| Via Boronic Acid | ArB(OH)₂ | Lower pH |
| Self-Catalysis | ArB(OH)₂ and ArB(OH)₃⁻ | pH close to the pKa of the boronic acid |
| Aryl Anionoid Pathway | Transient Ar⁻ | Highly electron-deficient arylboronic acids |
DFT calculations can be employed to determine the activation energies for these different pathways, providing a theoretical basis for predicting the rate of protodeboronation under various conditions.
Theoretical Prediction of Reactive Sites and Selectivity in Catalytic Processes
This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Computational studies have provided significant insights into the mechanism of this reaction, which generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Theoretical investigations have shown that the transmetalation step, which involves the transfer of the aryl group from the boron atom to the palladium center, is often the rate-determining step. nih.gov The reactivity of the boronic acid in this step is influenced by both the electronic and steric properties of the substituents on the phenyl ring. The presence of a base is also crucial, as it facilitates the formation of a more reactive boronate species. nih.gov
To predict the most reactive sites in a molecule, computational chemists can employ tools like the condensed Fukui function. rsc.org This descriptor quantifies the change in electron density at a particular atomic site upon the addition or removal of an electron, thereby identifying the sites most susceptible to nucleophilic or electrophilic attack. For this compound, such calculations could help in understanding the regioselectivity of its reactions. For instance, in reactions involving further substitution on the aromatic ring, the Fukui function could predict which of the available positions is most likely to react.
Intramolecular Interactions and Their Influence on Molecular Properties
The spatial arrangement of functional groups in a molecule can lead to non-covalent interactions that significantly influence its conformation, stability, and reactivity. In this compound, the proximity of the amino and boronic acid groups on the aromatic ring allows for the possibility of intramolecular hydrogen bonding.
Intramolecular hydrogen bonds (IMHBs) are known to play a crucial role in determining the properties of molecules in various fields, including medicinal chemistry. nih.gov They can affect a molecule's geometry, electronic distribution, and conformational flexibility. nih.gov The formation of an IMHB can stabilize a particular conformation, which may be important for its biological activity or its reactivity in chemical transformations. nih.gov
Probing Intramolecular Boron-Nitrogen Interactions
The proximity of the amino group at the ortho position to the boronic acid moiety in this compound allows for the potential formation of an intramolecular dative bond between the nitrogen and boron atoms. This interaction is a subject of significant interest as it can influence the compound's conformation, reactivity, and Lewis acidity.
Computational studies on analogous ortho-(aminomethyl)arylboronic acids have provided a framework for understanding this B-N interaction. Research indicates a delicate balance between a closed form, featuring a direct B-N dative bond, and an open form where such an interaction is absent. The presence of a methyl group at the 3-position, adjacent to the amino group in this compound, is expected to introduce steric and electronic effects that modulate this equilibrium.
Theoretical investigations on o-(N,N-Dialkylaminomethyl)arylboronate systems have shown that for the free acids, conformers with an intramolecular hydrogen bond between the boronic acid's hydroxyl group and the amino nitrogen (forming a seven-membered ring) can be slightly lower in energy than the conformers with a direct dative B-N bond (forming a five-membered ring) nih.govacs.org. However, for the corresponding boronate esters, where the intramolecular hydrogen bond is not possible, the conformers with the B-N dative bond are significantly more stable nih.govacs.org.
The strength of the intramolecular B-N coordinate bond has been estimated through ab initio quantum chemical calculations on analogues like 2-Aminoethoxydiphenylborate (2-APB) to be approximately -45 kcal/mol figshare.com. However, this value is balanced by ring strain, leading to a more moderate relative stability of the cyclic isomer figshare.com. In aqueous environments, the insertion of a water molecule between the boron and nitrogen atoms to form a hydrogen-bonded seven-membered ring structure is often energetically favorable nih.govacs.org.
The following table summarizes key computational findings on the intramolecular interactions in analogues of this compound.
| Analogue System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| o-(N,N-Dialkylaminomethyl)arylboronic acids (free acid) | MP2/cc-pVDZ | Intramolecular hydrogen-bonded seven-membered ring conformers are slightly lower in energy than dative-bonded N→B five-membered ring conformers. | nih.govacs.org |
| o-(N,N-Dialkylaminomethyl)arylboronate esters | MP2/cc-pVDZ | N→B dative bond conformers are significantly lower in energy than conformers with no B-N interaction. | nih.govacs.org |
| o-(N,N-Dialkylaminomethyl)arylboronates | MP2/cc-pVDZ | Water insertion to form a B···OH₂···N hydrogen-bonded ring is energetically favorable. | nih.govacs.org |
| 2-Aminoethoxydiphenylborate (2-APB) | Ab initio quantum chemical calculations | The intramolecular B-N coordinate bond strength is estimated to be around -45 kcal/mol, balanced by ring strain. | figshare.com |
Computational Modeling of Chelation and Stabilization Effects
Density Functional Theory (DFT) studies on related aminophenylboronic acids have been employed to examine their geometrical structures and electronic transitions bibliotekanauki.pl. These calculations help in understanding how the electronic structure of the molecule is affected by the intramolecular interactions. For instance, the analysis of electronic transitions often shows that the lowest energy transition (S₀→S₁) involves electron transfer from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which can be influenced by the B-N interaction bibliotekanauki.pl.
The stabilization energy afforded by the B-N chelation can be quantified by comparing the energies of the chelated (closed) and non-chelated (open) conformers. In the gas phase, the chelated form is often significantly stabilized. However, in solution, the presence of solvent molecules can alter this picture. Solvation models, such as the Polarizable Continuum Model (PCM), are often used in computational studies to account for the effects of the solvent nih.govacs.org. These models have shown that polar solvents can stabilize the open form by solvating the individual amino and boronic acid groups, thereby reducing the energetic advantage of intramolecular chelation.
Furthermore, the methyl group at the 3-position in this compound can exert both steric and electronic influences. Sterically, it may hinder the optimal geometry for the B-N interaction, potentially weakening the bond. Electronically, as a weakly electron-donating group, it can increase the electron density on the aromatic ring, which might subtly affect the Lewis acidity of the boron and the basicity of the nitrogen.
The table below presents a summary of computational findings related to chelation and stabilization in analogues of this compound.
| Analogue System | Computational Method | Key Finding on Chelation/Stabilization | Reference |
|---|---|---|---|
| 3-Aminophenylboronic acid | DFT/6-31G(d,p) | Analysis of electronic transitions (S₀→S₁) shows electron transfer from HOMO to LUMO, providing insight into the electronic structure of the chelated system. | bibliotekanauki.pl |
| o-(N,N-Dialkylaminomethyl)arylboronates | Continuum Solvation Models (PCM, CPCM) | Bulk aqueous environment affects the stability of different conformers, highlighting the role of solvent in modulating the B-N interaction. | nih.govacs.org |
| 2-Aminoethoxydiphenylborate (2-APB) | Ab initio calculations | The relative stability of cyclic and extended isomers is about 8 kcal/mol, indicating a delicate balance between the stabilizing B-N bond and destabilizing ring strain. | figshare.com |
Derivatives, Functional Materials, and Supramolecular Assemblies
Synthesis and Reactivity of Chemically Modified Derivatives
The chemical modification of (2-Amino-3-Methylphenyl)boronic acid is pivotal for its application in advanced materials and biological systems. The boronic acid moiety can be transformed into more stable or functionally diverse forms, while the amino group provides a convenient handle for conjugation to other molecules.
Cyclic Boronic Esters (e.g., Pinacol (B44631) Esters, Dioxaborolanes) and Boroxines
Cyclic Boronic Esters: Boronic acids are often converted into cyclic esters, such as pinacol esters, to enhance their stability, improve solubility in organic solvents, and protect the boronic acid group during subsequent synthetic steps. The synthesis of a pinacol ester from this compound would typically involve a condensation reaction with pinacol (2,3-dimethyl-2,3-butanediol). This reaction is generally carried out in a suitable solvent and can be driven to completion by the removal of water.
While specific literature detailing the synthesis of the pinacol ester of this compound is not extensively published, the general procedure is well-established for a wide array of arylboronic acids. clockss.orgamazonaws.com The amino group on the phenyl ring can influence the reactivity, but the fundamental transformation remains the same. These pinacol esters are crucial intermediates, for instance, in creating complex molecules through amide bond formation involving the amino group. clockss.org
Boroxines: Boroxines are six-membered, non-aromatic heterocyclic compounds composed of alternating boron and oxygen atoms, which are the cyclic anhydrides of boronic acids. They are formed through the intermolecular dehydration of three boronic acid molecules. nih.govclockss.org This equilibrium-driven process is typically promoted by heating or the use of a dehydrating agent to remove water. nih.govresearchgate.net
3 (2-Amino-3-Methylphenyl)B(OH)₂ ⇌ [(2-Amino-3-Methylphenyl)BO]₃ + 3 H₂O
The formation of boroxines is a reversible process, and they can be hydrolyzed back to the corresponding boronic acids in the presence of water. clockss.org This dynamic nature makes them useful in dynamic covalent chemistry and the formation of self-healing materials. The stability and thermodynamics of boroxine (B1236090) formation are influenced by factors such as temperature and the electronic properties of the substituents on the phenyl ring; the process is often entropy-driven. researchgate.net
Conjugates with Biologically Relevant Scaffolds (e.g., Peptides, Ferrocene)
Peptides: The conjugation of boronic acids to peptides creates a significant class of molecules known as peptide-boronic acids (PBAs), which are widely explored as potent enzyme inhibitors. nih.govnih.govmdpi.com The synthesis of PBAs often utilizes solid-phase peptide synthesis (SPPS), where an amino-boronic acid derivative, suitably protected (e.g., with an Fmoc group), is incorporated into a growing peptide chain. rsc.orgnih.gov The boronic acid moiety can form a reversible covalent bond with the hydroxyl group of a serine or threonine residue in the active site of a protease, leading to potent inhibition. mdpi.comresearchgate.net
While specific examples of this compound being integrated into a peptide are not detailed in available literature, its structure is amenable to standard PBA synthesis protocols. The amino group on the phenyl ring could be used as an anchor point for peptide elongation or for linking to a peptide scaffold.
Ferrocene (B1249389): Ferrocene is a redox-active organometallic compound that is frequently incorporated into sensor designs due to its stable and reversible electrochemical behavior. mdpi.com Ferrocene-boronic acid conjugates are of particular interest for the electrochemical sensing of saccharides. researchgate.net In such a conjugate, the ferrocene unit acts as a redox reporter, while the boronic acid serves as the recognition site. The synthesis of these conjugates can be achieved through various organic reactions, such as reductive amination between a ferrocene aldehyde and an amino-substituted boronic acid or amide coupling. researchgate.net Although no specific synthesis of a ferrocene conjugate with this compound has been reported, the presence of the amino group on the latter makes it a suitable candidate for coupling with a ferrocene-carboxylic acid derivative.
Design Principles and Applications in Chemosensing and Molecular Recognition
The unique ability of the boronic acid group to interact reversibly with diols forms the basis of its widespread use in chemosensors for biologically important molecules like saccharides.
Reversible Covalent Binding with Diol-Containing Substrates (e.g., Saccharides)
Boronic acids reversibly bind with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides, catechols, and glycoproteins, to form five- or six-membered cyclic boronate esters. bath.ac.uknih.govmdpi.com This reaction is a cornerstone of boronic acid-based molecular recognition. nih.gov The binding is pH-dependent; in aqueous media, the boronic acid (a Lewis acid) exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The tetrahedral form binds more strongly with diols. The binding event itself lowers the pKa of the boronic acid, which can be harnessed for sensing applications. bath.ac.uk This reversible covalent interaction allows for the design of sensors that can dynamically respond to changes in saccharide concentration.
Fluorescent Chemosensors: Mechanism of Signal Generation and Turn-On
Fluorescent chemosensors incorporating a boronic acid recognition site are a major area of research for saccharide detection. nih.gov The signal generation mechanism often relies on modulating the fluorescence of a nearby fluorophore upon saccharide binding. Two common mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
In a typical "turn-on" PET sensor, the boronic acid moiety acts as a quencher, suppressing the fluorescence of the appended fluorophore. The lone pair of electrons on the nitrogen of the amino group can also participate in this process. When the boronic acid binds to a diol, the B-N interaction is disrupted, or the electron-withdrawing ability of the boron center is altered. This change inhibits the PET process, leading to a restoration or "turn-on" of fluorescence. nih.gov While no fluorescent sensors based specifically on this compound have been reported, its structure is well-suited for such designs, combining the diol-binding site with a potential PET-active amino group. mdpi.com
| Sensor Type | Operating Principle | Signal Change | Representative Fluorophores |
| PET-based | Photoinduced Electron Transfer is modulated by diol binding. | Fluorescence "Turn-On" or "Turn-Off" | Anthracene, Naphthalene, Pyrene |
| ICT-based | Intramolecular Charge Transfer characteristics are altered upon analyte binding. | Shift in emission wavelength (Ratiometric) | Coumarin, Naphthalimide |
| FRET-based | Förster Resonance Energy Transfer between two fluorophores is changed. | Change in emission intensity at two wavelengths | Cyanine dyes, Quantum Dots |
| Exciplex-based | Formation or disruption of an excited-state complex (exciplex). | Appearance or disappearance of a new emission band | Pyrene, Perylene |
This table presents general principles of boronic acid-based fluorescent sensors.
Electrochemical Sensing Modalities and Redox-Driven Switches
Electrochemical methods provide a highly sensitive alternative for detecting the binding events of boronic acids. rsc.orgresearchgate.net A common strategy involves creating a redox-driven switch by coupling the boronic acid recognition site to a redox-active molecule, such as ferrocene. mdpi.comresearchgate.net
The fundamental principle is that the binding of a diol (e.g., a saccharide) to the boronic acid alters the electronic environment of the redox center. This change in the electronic environment affects the ease with which the redox center can be oxidized or reduced, resulting in a measurable shift in its redox potential. mdpi.comresearchgate.net For a ferrocene-boronic acid conjugate, binding to a saccharide typically makes the ferrocene center more difficult to oxidize, causing a cathodic (negative) shift in its voltammetric signal. researchgate.net This shift can be precisely measured using techniques like cyclic voltammetry or differential pulse voltammetry, allowing for the quantitative detection of the target analyte. nih.gov This modality effectively creates a switch that signals the presence of the target diol through an electrochemical output.
Lack of Specific Research Hinders Detailed Analysis of this compound in Advanced Chemical Applications
The inquiry sought to explore the role of this compound in several advanced chemical and biochemical contexts. This included its use in the construction of functional materials and supramolecular assemblies through dynamic covalent chemistry. The outline also specified an examination of its potential as a molecular probe and enzyme modulator, with a focus on the rational design of enzyme inhibitors, its use in investigating biochemical pathways, and computational studies of its interactions with proteins.
While there is extensive research on the broader class of boronic acids and even various aminophenylboronic acid isomers in these areas, information pinpointing the specific utility of the (2-Amino-3-Methylphenyl) isomer is absent from the public domain. General principles of boronic acid chemistry suggest that the presence of both an amino and a methyl group on the phenyl ring would influence its electronic properties, steric hindrance, and potential for intermolecular interactions. These features are critical in the design of supramolecular structures and in achieving specific binding with biological targets like enzymes. However, without dedicated studies on this particular compound, any discussion would be speculative and would not meet the required standards of scientific accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
